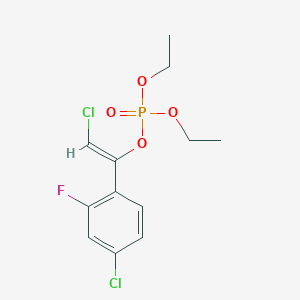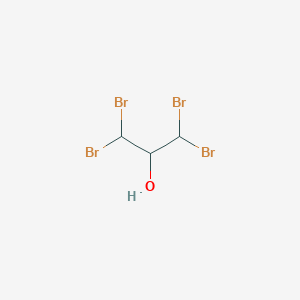
1,1,3,3-Tetrabromopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabromopropan-2-ol is an organic compound with the molecular formula C3H4Br4O It is a brominated alcohol, characterized by the presence of four bromine atoms and one hydroxyl group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabromopropan-2-ol can be synthesized through the bromination of propan-2-ol. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrabromopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted propan-2-ol derivatives.
Elimination: Formation of alkenes such as 1,3-dibromopropene.
Oxidation: Formation of carbonyl compounds like 1,1,3,3-tetrabromopropanone.
Reduction: Formation of alkanes like 1,1,3,3-tetrabromopropane.
Applications De Recherche Scientifique
1,1,3,3-Tetrabromopropan-2-ol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrabromopropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrabromopropan-2-ol can be compared with other brominated alcohols and halogenated compounds:
1,1,3,3-Tetrabromopropane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,1,2,3-Tetrabromopropane: Different bromination pattern, resulting in distinct chemical properties.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated analog with different halogen atoms, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
62872-21-3 |
|---|---|
Formule moléculaire |
C3H4Br4O |
Poids moléculaire |
375.68 g/mol |
Nom IUPAC |
1,1,3,3-tetrabromopropan-2-ol |
InChI |
InChI=1S/C3H4Br4O/c4-2(5)1(8)3(6)7/h1-3,8H |
Clé InChI |
DRXMQBJPSSCMPM-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)Br)(C(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


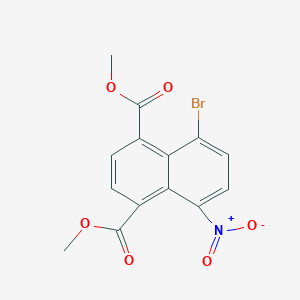
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



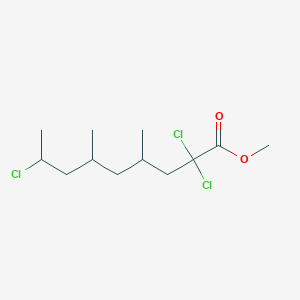
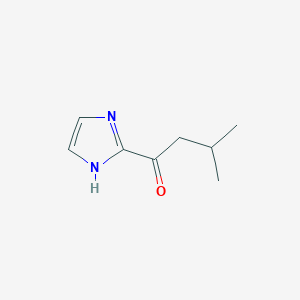
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
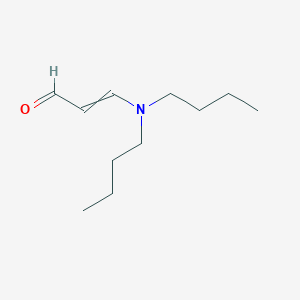
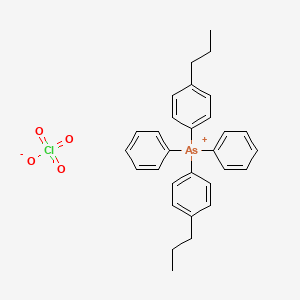
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)


